
2-Fluoro-4-nitropyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-nitropyridine 1-oxide is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitropyridine 1-oxide typically involves the nitration of pyridine N-oxide followed by fluorination. One common method includes the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then subjected to fluorination using reagents such as potassium fluoride (KF) or other fluorinating agents to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often employ continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and improving product selectivity. This approach is particularly useful for handling highly exothermic reactions, such as nitration .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the fluorine and nitro groups, certain conditions can facilitate electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or butyl lithium in solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Major Products
Nucleophilic Substitution: Products include substituted pyridines where the fluorine atom is replaced by other functional groups.
Reduction: The major product is 2-Fluoro-4-aminopyridine 1-oxide.
Aplicaciones Científicas De Investigación
2-Fluoro-4-nitropyridine 1-oxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The electron-withdrawing effects of the fluorine and nitro groups influence the compound’s reactivity and binding affinity to biological targets. For example, the nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s metabolic stability and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-nitropyridine
- 2-Fluoro-5-nitropyridine
- 4-Fluoro-2-nitropyridine
Uniqueness
2-Fluoro-4-nitropyridine 1-oxide is unique due to the specific positioning of the fluorine and nitro groups on the pyridine ring. This arrangement results in distinct chemical properties, such as increased stability and reactivity compared to other fluorinated nitropyridines. The compound’s unique electronic structure makes it particularly useful in applications requiring precise control over reactivity and stability .
Propiedades
Fórmula molecular |
C5H3FN2O3 |
|---|---|
Peso molecular |
158.09 g/mol |
Nombre IUPAC |
2-fluoro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3FN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H |
Clave InChI |
LZUKYBVQIXLJLK-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=C(C=C1[N+](=O)[O-])F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)


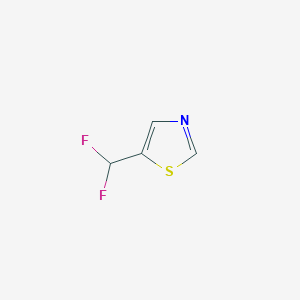
![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
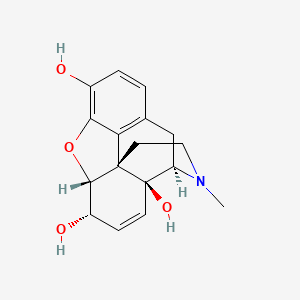
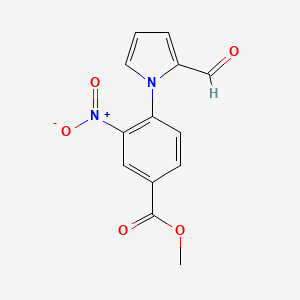
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
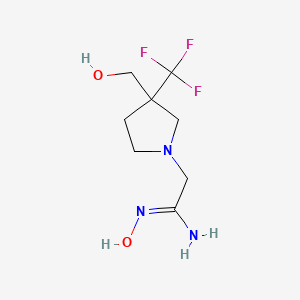
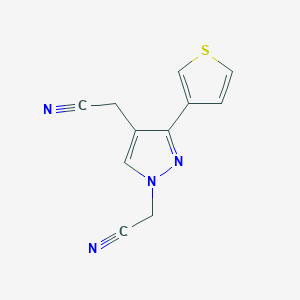
![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
